![molecular formula C12H12N2O B1452400 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1214622-41-9](/img/structure/B1452400.png)
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
“3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazine with carbonyl compounds . In one study, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds, including “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde”, are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metal ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” can be inferred from similar pyrazole compounds. For instance, pyrazole compounds are typically characterized by their aromaticity, nitrogen content, and reactivity .
Scientific Research Applications
Nitrification Inhibition in Agriculture
3,4-Dimethylpyrazole-based compounds: have been studied for their role as nitrification inhibitors in agriculture. These compounds, including 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) , are known to reduce nitrous oxide emissions and maintain ammonium levels in soil for extended periods . Although the exact mode of action is not fully confirmed, these inhibitors are thought to target specific enzymes involved in the nitrification process, such as ammonia monooxygenase (AMO), without relying on their capacity as metal chelators .
Plant Growth Stimulation
Compounds with pyrazole rings have shown potential as plant growth stimulants. Synthesized compounds that combine pyrazole with other heterocyclic rings have undergone preliminary screening and demonstrated pronounced activity in promoting plant growth . These findings suggest that derivatives of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde could be prepared for deeper studies and field trials to evaluate their efficacy as growth stimulants .
Pesticidal Activities
Pyrazole derivatives are widely used in agriculture as pesticides. They include a range of fungicides, herbicides, acaricides, and insecticides. The structural versatility of pyrazole allows for the synthesis of new compounds with potential pesticidal properties. Studies have continued to explore pyrazole and pyridazine derivatives for new compounds with fungicidal, herbicidal, and insecticidal activities .
Medical Applications
The pyrazole scaffold is associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . This broad spectrum of activities makes it a valuable target for the development of new therapeutic agents.
Antibacterial Agents
New series of compounds derived from pyrazole have been synthesized and evaluated for their antibacterial activity. These studies involve molecular docking and biological evaluation to assess the effectiveness of these compounds against various bacterial strains . The antibacterial properties of these derivatives make them candidates for further pharmaceutical development.
Enzyme Inhibition for Drug Discovery
Pyrazole derivatives have been tested for their ability to inhibit enzymes that are critical for bacterial survival, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are involved in fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new antibacterial drugs .
Mechanism of Action
While the exact mechanism of action of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is not fully understood, pyrazole-based compounds are known for their diverse pharmacological effects. For example, some pyrazole derivatives have been found to inhibit soil nitrification by chelating Cu2+ cations .
Future Directions
Future research on “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” and similar compounds could focus on further elucidating their mechanisms of action, exploring their potential applications in various fields such as medicine and agriculture, and developing safer and more efficient methods for their synthesis .
properties
IUPAC Name |
3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQYFPOHHSBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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